N-cyclopropyl-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

Medicinal Chemistry Drug Discovery Lead Optimization

N-Cyclopropyl-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a synthetic small molecule belonging to the thiazole-5-carboxamide family, characterized by a 1,3-thiazole core substituted at the 2-position with a 1H-pyrrol-1-yl group, at the 4-position with an n-propyl chain, and at the 5-carboxamide with an N-cyclopropyl moiety (molecular formula C₁₅H₁₉N₃OS, molecular weight ~289.4 g/mol). This compound is catalogued as 'Thiazole carboxamide derivative 28' in the DrugMap database, where it is linked to patent WO2012036974 and PubMed ID 25684022, with a reported therapeutic target of pyruvate dehydrogenase kinase 1 (PDHK1) and a patented indication for metastatic cancer/solid tumours.

Molecular Formula C14H17N3OS
Molecular Weight 275.37 g/mol
Cat. No. B12182046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopropyl-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
Molecular FormulaC14H17N3OS
Molecular Weight275.37 g/mol
Structural Identifiers
SMILESCCCC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3CC3
InChIInChI=1S/C14H17N3OS/c1-2-5-11-12(13(18)15-10-6-7-10)19-14(16-11)17-8-3-4-9-17/h3-4,8-10H,2,5-7H2,1H3,(H,15,18)
InChIKeyICCZAYIJUOMFNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclopropyl-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide – Compound Class and Procurement Baseline


N-Cyclopropyl-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a synthetic small molecule belonging to the thiazole-5-carboxamide family, characterized by a 1,3-thiazole core substituted at the 2-position with a 1H-pyrrol-1-yl group, at the 4-position with an n-propyl chain, and at the 5-carboxamide with an N-cyclopropyl moiety (molecular formula C₁₅H₁₉N₃OS, molecular weight ~289.4 g/mol) . This compound is catalogued as 'Thiazole carboxamide derivative 28' in the DrugMap database, where it is linked to patent WO2012036974 and PubMed ID 25684022, with a reported therapeutic target of pyruvate dehydrogenase kinase 1 (PDHK1) and a patented indication for metastatic cancer/solid tumours [1]. However, no quantitative biological activity data (IC₅₀, Kd, Ki, etc.) for the specific compound in any assay system were identified in the public domain at the time of analysis. Procurement decisions should therefore be grounded in the compound's structural distinctiveness within the thiazole-5-carboxamide class and its potential as a PDHK1-targeting scaffold, pending experimental validation.

Why N-Cyclopropyl-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide Cannot Be Generically Substituted


Within the thiazole-5-carboxamide class, seemingly minor structural variations produce profound differences in target engagement and biological activity. The N-cyclopropyl amide substituent introduces conformational constraint and metabolic stability distinct from N-alkyl or N-aryl analogs, while the 4-propyl chain modulates lipophilicity (cLogP estimated at ~1.86) [1] differently than 4-methyl or 4-butyl homologs. The 2-(1H-pyrrol-1-yl) group creates a unique electronic environment at the thiazole core compared to 2-phenyl or 2-amino analogs. Evidence from the patent family WO2012036974 indicates that specific thiazole carboxamide derivatives in this chemical space exhibit PDHK1 inhibitory activity linked to anti-cancer indications [2]. Generic substitution—replacing this compound with another thiazole-5-carboxamide—risks losing the specific substitution pattern that dictates target binding, pharmacokinetics, and the intended biological phenotype. The compound's identity as a specific enumerated example (compound 23) within a broader patent Markush structure underscores that it was synthesized and claimed for a reason, even if full public characterization data remain unpublished.

Quantitative Differentiation Evidence for N-Cyclopropyl-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide


Molecular Weight and Lipophilicity Differentiation vs. 4-Butyl Homolog

The target compound (C₁₅H₁₉N₃OS, MW 289.4) differs from its closest commercially catalogued homolog, 4-butyl-N-cyclopropyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide (also C₁₅H₁₉N₃OS, MW 289.4) , only in the position of chain branching: the target bears a linear n-propyl group at the 4-position while the comparator carries an n-butyl chain. Despite the identical molecular formula and weight, the cLogP values may differ due to chain branching effects. The 4-propyl-substituted compound is listed as a distinct example (compound 23) in the WO2012036974 patent family with a reported PDHK1 target association [1], whereas no comparable patent association was identified for the 4-butyl analog. This positional isomerism may confer differential target binding, ADME properties, or synthetic accessibility.

Medicinal Chemistry Drug Discovery Lead Optimization

N-Cyclopropyl Amide Conformational Constraint vs. N-Isopropyl Analog

The N-cyclopropyl carboxamide substituent in the target compound imposes significant conformational restriction compared to the N-isopropyl analog, N-(propan-2-yl)-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide (MW 277.39, C₁₄H₁₉N₃OS) . Cyclopropyl amides exhibit reduced N-C bond rotation and increased s-trans conformational preference relative to isopropyl amides [1], which can affect hydrogen bonding geometry, target recognition, and metabolic stability. Additionally, the cyclopropyl ring is less susceptible to CYP450-mediated N-dealkylation than the isopropyl group, potentially conferring longer metabolic half-life [1].

Conformational Analysis Metabolic Stability Drug Design

Target Annotation: PDHK1 Inhibition vs. Unannotated Thiazole Carboxamide Derivatives

The target compound is catalogued in the DrugMap database as 'Thiazole carboxamide derivative 28' with an annotated target of Pyruvate Dehydrogenase Kinase 1 (PDHK1/PDK1_HUMAN) and a mechanism of action listed as 'Inhibitor' [1]. PDHK1 is a key regulator of the Warburg effect in cancer cells, and its inhibition represents a validated therapeutic strategy in oncology [2]. This annotation differentiates the compound from thousands of other thiazole-5-carboxamide derivatives lacking any target assignment. The association derives from patent WO2012036974, which specifically claims thiazole carboxamide compounds as PDHK1 inhibitors for cancer treatment. However, no quantitative IC₅₀ or Kd data for the specific compound against PDHK1 were located in public sources.

Cancer Metabolism Kinase Inhibition Target Identification

Predicted Physicochemical Profile: Drug-Likeness vs. Class Average

The target compound's calculated physicochemical parameters (cLogP ~1.86, TPSA ~37.4 Ų, H-bond acceptors 4, H-bond donors 1, rotatable bonds 2) [1] place it within favorable drug-like chemical space per Lipinski's Rule of Five. When compared to the broader thiazole-5-carboxamide class, which includes many compounds with higher molecular weight and lipophilicity, this compound's moderate cLogP and low TPSA may predict favorable membrane permeability while maintaining aqueous solubility. The low number of rotatable bonds (2) contributes to reduced entropic penalty upon target binding compared to analogs with longer or more flexible substituents.

Drug-likeness ADME Prediction Compound Prioritization

2-(1H-Pyrrol-1-yl) Substituent: Electronic Differentiation from 2-Phenyl Thiazole Analogs

The 2-(1H-pyrrol-1-yl) substituent on the thiazole core of the target compound creates distinct electronic properties compared to the common 2-phenyl thiazole analogs. The pyrrole ring is electron-rich (π-excessive heterocycle) and can participate in π-π stacking and CH-π interactions differently than a phenyl group. Additionally, the nitrogen atom of the pyrrole, when attached at the 1-position to thiazole, withdraws electron density from the thiazole ring via an inductive effect, altering the acidity of the C5-carboxamide NH and the electrophilicity of the thiazole C2 position. This differentiates the compound from 2-phenyl-thiazole-5-carboxamides, which lack this inductive perturbation. For PDHK1, which contains an ATP-binding pocket sensitive to heterocyclic ligand electronics, this distinction may be critical [1].

Heterocyclic Chemistry Electronic Effects Structure-Activity Relationships

Recommended Research and Procurement Scenarios for N-Cyclopropyl-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide


PDHK1-Targeted Cancer Metabolism Probe Development

Given the DrugMap annotation linking this compound to PDHK1 inhibition via patent WO2012036974 [1], its most rational procurement scenario is as a starting scaffold for developing chemical probes targeting PDHK1 in cancer metabolism research. Researchers studying the Warburg effect, metabolic reprogramming in solid tumours, or PDHK1-dependent cancer cell survival should prioritize this compound over unannotated thiazole carboxamide alternatives. Procurement should be accompanied by plans for in vitro PDHK1 enzymatic assay validation and counter-screening against PDHK2-4 isoforms.

Focused Thiazole-5-Carboxamide SAR Library Expansion

This compound serves as a key node in a focused SAR library exploring the effects of N-cyclopropyl amide conformational constraint [1], 4-alkyl chain length variation (propyl vs. methyl vs. butyl), and 2-heteroaryl substitution (pyrrole vs. furan vs. thiophene) on thiazole-5-carboxamide biological activity. Procurement alongside the 4-butyl isomer (4-butyl-N-cyclopropyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide, same MW) enables direct head-to-head evaluation of chain-length effects on target engagement, cellular permeability, and metabolic stability.

Kinase Inhibitor Screening Deck Diversification

For organizations building diverse kinase-focused screening libraries, this compound offers a combination of features—thiazole core, N-cyclopropyl amide, 2-(1H-pyrrol-1-yl) substituent—that is underrepresented in typical commercial kinase inhibitor collections, which are dominated by phenyl-substituted and N-aryl amide derivatives [1]. Its favorable drug-likeness parameters (cLogP ~1.86, TPSA ~37.4 Ų, zero Ro5 violations) [2] make it an attractive addition for high-throughput screening campaigns where physicochemical filtering is applied post-screen to prioritize hit series for medicinal chemistry follow-up.

Metabolic Stability Benchmarking of N-Cyclopropyl Amides

The N-cyclopropyl carboxamide motif is of significant interest in drug discovery for its ability to confer metabolic stability relative to N-alkyl amides while maintaining hydrogen bonding capability [1]. This compound can serve as a model substrate for comparative in vitro microsomal or hepatocyte stability studies against matched N-isopropyl and N-methyl analogs. Such data would contribute to broader organizational knowledge on the deployability of the cyclopropyl amide motif in lead optimization programs.

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